molecular formula C14H10N2O2 B572060 6-Phenyl-3-(5-azaindole)carboxylic acid CAS No. 1227270-69-0

6-Phenyl-3-(5-azaindole)carboxylic acid

Cat. No. B572060
M. Wt: 238.246
InChI Key: YBTHKLLMVZQGHY-UHFFFAOYSA-N
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Description

6-Phenyl-3-(5-azaindole)carboxylic acid is a chemical compound with the molecular formula C14H10N2O2 . It is a derivative of azaindole, which is a class of compounds that have been used in the synthesis of various biologically active compounds .


Synthesis Analysis

The synthesis of azaindole derivatives, such as 6-Phenyl-3-(5-azaindole)carboxylic acid, often involves the cyclization of indoles . One method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, forming an imine that subsequently undergoes cyclization . Another method involves the reductive heterocyclization of N-heterocycles from nitro compounds .


Molecular Structure Analysis

The molecular structure of 6-Phenyl-3-(5-azaindole)carboxylic acid consists of a phenyl group attached to the 6-position of a 5-azaindole ring, with a carboxylic acid group at the 3-position . The presence of the azaindole ring and the carboxylic acid group can influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Azaindoles, including 6-Phenyl-3-(5-azaindole)carboxylic acid, are involved in various chemical reactions. They are often used as reactants in the synthesis of azaindol derivatives . They can also participate in regioselective heterocyclization reactions .

Safety And Hazards

While specific safety and hazard information for 6-Phenyl-3-(5-azaindole)carboxylic acid was not found, general safety measures for handling similar chemical compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using the product, and using only outdoors or in a well-ventilated area .

Future Directions

The azaindole scaffold, which includes compounds like 6-Phenyl-3-(5-azaindole)carboxylic acid, has been recognized as a privileged structure in biological process modulation, medicinal chemistry, and drug discovery programs . Future research may focus on developing novel and facile methodologies for the synthesis of azaindole derivatives of biological interest .

properties

IUPAC Name

6-phenyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)11-8-16-13-6-12(15-7-10(11)13)9-4-2-1-3-5-9/h1-8,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTHKLLMVZQGHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C(=C2)NC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-3-(5-azaindole)carboxylic acid

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